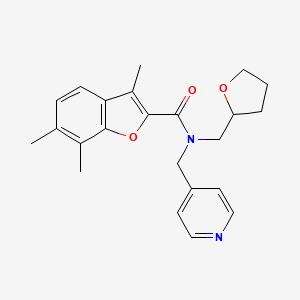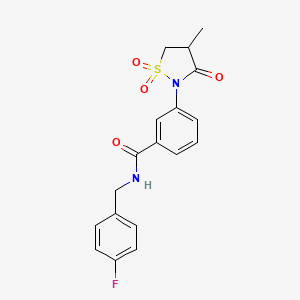![molecular formula C30H28N2O2 B4989106 N-[4-(benzyloxy)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4989106.png)
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is also known as BPIQ or BQ-123 and is a selective endothelin A receptor antagonist.
Mecanismo De Acción
BPIQ works by selectively blocking the endothelin A receptor, which is involved in the regulation of blood pressure, vascular tone, and cell growth. By blocking this receptor, BPIQ can reduce inflammation, fibrosis, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that BPIQ can reduce inflammation and fibrosis in various tissues, including the lungs, liver, and heart. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BPIQ has been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPIQ in lab experiments is its selectivity for the endothelin A receptor, which allows for more specific targeting of this pathway. However, one limitation is that BPIQ may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on BPIQ. One area of interest is its potential use in combination with other therapies for the treatment of cancer. Another area of interest is its potential use in the treatment of pulmonary fibrosis. Further studies are also needed to determine the optimal dosing and administration of BPIQ for different indications.
Métodos De Síntesis
The synthesis of BPIQ involves several steps, including the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl chloride with 4-(benzyloxy)aniline in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product.
Aplicaciones Científicas De Investigación
BPIQ has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c33-30(31-28-14-16-29(17-15-28)34-22-24-6-2-1-3-7-24)26-12-10-23(11-13-26)20-32-19-18-25-8-4-5-9-27(25)21-32/h1-17H,18-22H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRFQJRDCQVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)

![2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989049.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4989056.png)


![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)
